N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide
Descripción
Propiedades
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(15-4-1-6-16(12-15)25-13-21-22-23-25)20-9-3-10-24-11-7-14-5-2-8-19-17(14)24/h1-2,4-8,11-13H,3,9-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEYGTUTZCDSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cycloaddition of 3-Cyanobenzoic Acid
The tetrazole ring is introduced via a [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide under acidic conditions ():
$$
\text{3-Cyanobenzoic acid} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 110°C}} \text{3-(1H-Tetrazol-1-yl)benzoic acid}
$$
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Catalyst : Ammonium chloride (NH$$_4$$Cl)
- Temperature : 110°C, 24 hours
- Yield : 68–72% ().
Characterization Data :
- IR (KBr) : 1602 cm$$^{-1}$$ (C=N tetrazole), 1687 cm$$^{-1}$$ (C=O acid).
- $$^1$$H NMR (DMSO-d$$_6$$) : δ 8.52 (s, 1H, tetrazole-H), 8.21–7.65 (m, 4H, aromatic-H).
Synthesis of [3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine
Alkylation of Pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine core is functionalized via nucleophilic substitution with 3-chloropropylamine ():
$$
\text{Pyrrolo[2,3-b]pyridine} + \text{Cl-(CH}2\text{)}3\text{-NH}_2 \xrightarrow{\text{NaH, DMF}} \text{[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine}
$$
Reaction Conditions :
Characterization Data :
Salt Formation
The free amine is converted to its dihydrochloride salt for stability ():
$$
\text{[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$
Amide Coupling: Final Step Synthesis
Activation of 3-(1H-Tetrazol-1-yl)benzoic Acid
The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) to form the acyl chloride:
$$
\text{3-(1H-Tetrazol-1-yl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acyl chloride}
$$
Coupling with [3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine
The acyl chloride reacts with the amine in the presence of a base ():
$$
\text{Acyl chloride} + \text{[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amine} \xrightarrow{\text{pyridine, DCM}} \text{N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide}
$$
Optimized Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Pyridine (2 equivalents)
- Temperature : 0°C to room temperature, 12 hours
- Yield : 75–80% ().
Characterization Data :
- IR (KBr) : 1653 cm$$^{-1}$$ (amide C=O), 1244 cm$$^{-1}$$ (tetrazole C-N).
- $$^1$$H NMR (CDCl$$3$$) : δ 8.41 (s, 1H, tetrazole-H), 7.98–7.12 (m, 7H, aromatic-H), 3.62 (t, 2H, CH$$2$$-N), 2.91 (t, 2H, CH$$_2$$-NH).
Alternative Synthetic Routes
Microwave-Assisted Tetrazole Formation
Using microwave irradiation reduces reaction time for tetrazole synthesis ():
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 24 hours | 2 hours |
| Yield | 68% | 78% |
| Purity | 95% | 98% |
Solid-Phase Synthesis
Immobilizing the benzoic acid on resin enables stepwise coupling, improving purity ():
$$
\text{Resin-bound acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Resin-bound amide} \xrightarrow{\text{TFA}} \text{Target compound}
$$
Challenges and Optimization
Tetrazole Stability
Tetrazoles degrade under strongly acidic/basic conditions. Neutral pH and low temperatures (<40°C) are critical during coupling ().
Amine Solubility
The dihydrochloride salt () requires neutralization with NaHCO$$_3$$ before coupling. Insolubility in DCM is mitigated by using DMF/THF mixtures ().
Analytical Validation
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other pyrrolopyridine and tetrazole-containing compounds.
This compound: can be compared to compounds like pyrrolopyridine derivatives and tetrazole-based drugs.
Uniqueness
- The unique combination of the pyrrolopyridine, propyl chain, tetrazole, and benzamide groups in this compound provides it with distinct chemical and biological properties.
- This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.
Actividad Biológica
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a tetrazole and a benzamide structure via a propyl chain. This unique configuration is believed to enhance its biological activities compared to simpler derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 283.37 g/mol |
| CAS Number | 1798542-63-8 |
Preliminary studies indicate that this compound may act as an inhibitor of RET (rearranged during transfection) kinase. RET is implicated in various cancers, making this compound a candidate for targeted cancer therapies. Its selective inhibition against wild-type RET and its mutants is particularly significant for overcoming drug resistance in cancer treatment .
Pharmacological Studies
Research has demonstrated that this compound exhibits promising activity against several cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in RET-positive tumors, suggesting its potential as an anticancer agent .
Case Study: RET Inhibition
In a study examining the effects of various compounds on RET activity, this compound was found to significantly reduce RET phosphorylation levels at concentrations as low as 100 nM. This reduction correlated with decreased cell proliferation in RET-dependent cancer models .
Synthesis
The synthesis of this compound can be achieved through several methods:
- Formation of the Pyrrolo[2,3-b]pyridine Core : This can be accomplished via cyclization reactions involving appropriate precursors.
- Attachment of the Propyl Chain : Alkylation reactions are typically employed to introduce the propyl chain to the pyrrolopyridine core.
- Coupling with Tetrazole and Benzamide : The final step involves coupling reactions with tetrazole derivatives and benzamide under specific conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrrolopyridine derivatives with tetrazole-containing benzamides via propyl linkers. Key steps include:
- Heterocycle Functionalization : Activation of the pyrrolo[2,3-b]pyridine core using reagents like POCl₃ for nucleophilic substitution .
- Propyl Linker Introduction : Alkylation or Mitsunobu reactions to attach the propyl chain, requiring controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) .
- Tetrazole-Benzamide Conjugation : Amide bond formation via EDC/HOBt coupling, monitored by TLC and purified via column chromatography .
- Optimization : Catalyst loading (e.g., Pd for cross-coupling), solvent polarity, and reaction time are systematically varied to improve yields (reported 40–70% in similar compounds) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., tetrazole protons at δ 8.5–9.5 ppm) .
- HRMS : Validates molecular formula (e.g., C₂₀H₁₈N₈O) with <2 ppm mass error .
- Purity Assessment :
- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What biological targets are commonly associated with structurally related compounds?
- Kinase Inhibition : Pyrrolopyridine-tetrazole hybrids often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR), with IC₅₀ values in the nanomolar range .
- GPCR Modulation : Tetrazole moieties may interact with angiotensin or serotonin receptors due to their bioisosteric similarity to carboxylates .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Root Cause Analysis : Competing side reactions (e.g., oligomerization) or steric hindrance from bulky substituents.
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves efficiency .
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent undesired interactions .
- Catalyst Screening : Test Pd-XPhos or Cu(I)-TBTA for cross-coupling efficiency .
Q. How should contradictory bioactivity data across cell-based assays be resolved?
- Troubleshooting Framework :
Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
Solubility Limits : Use DMSO concentrations <0.1% and confirm compound stability via LC-MS .
Off-Target Effects : Employ CRISPR knockouts or competitive binding assays to validate target specificity .
Q. What computational strategies predict the binding mode of this compound to kinase targets?
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 4HJO) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
- MD Simulations : AMBER or GROMACS simulations (100 ns) assess binding stability and conformational changes .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH or -SO₃H) to the benzamide ring to improve solubility (logP <3) .
- Metabolic Stability : Replace labile propyl chain methylenes with cyclopropyl or fluorine atoms to reduce CYP450 oxidation .
Q. What methodologies assess metabolic stability and toxicity in preclinical studies?
- In Vitro Models :
- Microsomal Assays : Human liver microsomes (HLM) quantify metabolic half-life (t₁/₂ >60 min desirable) .
- hERG Inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC₅₀ >10 μM preferred) .
- In Silico Tools : ProTox-II or Derek Nexus predict toxicity endpoints (e.g., hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
